molecular formula C21H20O7 B8122770 Kaempferol-7,4'-dimethoxy-8-butyryl ester

Kaempferol-7,4'-dimethoxy-8-butyryl ester

Cat. No.: B8122770
M. Wt: 384.4 g/mol
InChI Key: USFOFGXWKSIUTP-UHFFFAOYSA-N
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Description

Kaempferol-7,4’-dimethoxy-8-butyryl ester is a fine chemical compound used as a versatile building block for the synthesis of complex compounds. It is also utilized in research chemicals and as a reagent and specialty chemical . This compound is derived from kaempferol, a naturally occurring flavonoid found in various plants, known for its potential health benefits and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of kaempferol-7,4’-dimethoxy-8-butyryl ester involves several synthetic routes. One common method is the esterification of kaempferol with butyric acid in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of kaempferol-7,4’-dimethoxy-8-butyryl ester may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Kaempferol-7,4’-dimethoxy-8-butyryl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .

Comparison with Similar Compounds

Kaempferol-7,4’-dimethoxy-8-butyryl ester can be compared with other similar compounds, such as:

The uniqueness of kaempferol-7,4’-dimethoxy-8-butyryl ester lies in its specific esterification, which may enhance its stability, bioavailability, and biological activity compared to its parent compound and other derivatives .

Properties

IUPAC Name

[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-4-5-18(24)28-20-17(26-3)11-15(23)19-14(22)10-16(27-21(19)20)12-6-8-13(25-2)9-7-12/h6-11,23H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFOFGXWKSIUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=C(C=C3)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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